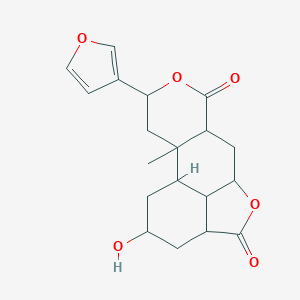

Diosbulbin G

Description

Properties

IUPAC Name |

4-(furan-3-yl)-14-hydroxy-2-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadecane-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14-16-11(17(21)24-14)4-10(20)5-12(16)19/h2-3,8,10-16,20H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUMUSWDMNZQDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(OC(=O)C1CC3C4C2CC(CC4C(=O)O3)O)C5=COC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00317089 | |

| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

67567-15-1 | |

| Record name | Diosbulbin G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67567-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 310635 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067567151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIOSBULBIN-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(Furan-3-yl)-2-hydroxy-10a-methyldodecahydro-4H,7H-furo[2',3',4':4,5]naphtho[2,1-c]pyran-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00317089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 - 217 °C | |

| Record name | Diosbulbin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unearthing Diosbulbin G: A Technical Guide to its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Diosbulbin G, a furanoid norditerpenoid of significant interest for its potential pharmacological activities. This document details its primary plant source, presents available data on related compounds, outlines detailed experimental protocols for extraction and analysis, and visualizes the proposed biosynthetic pathway.

Primary Natural Source: Dioscorea bulbifera L.

The principal natural source of this compound is the tuber of Dioscorea bulbifera L., commonly known as the air potato. This plant is a member of the Dioscoreaceae family and is found in tropical and subtropical regions of the world[1][2][3]. The tubers of D. bulbifera are known to contain a variety of norditerpenoids, including Diosbulbin A, B, C, D, E, F, and G[4]. While Diosbulbin B is often the most abundant of these compounds, the presence of this compound has been confirmed through phytochemical analyses[4].

Table 1: Norditerpenoids Identified in Dioscorea bulbifera Tubers

| Compound | Molecular Formula | Key Characteristics |

| Diosbulbin A | C19H22O6 | Furanoid norditerpenoid |

| Diosbulbin B | C19H20O6 | Often the most abundant diosbulbin, known for its hepatotoxicity[5]. |

| Diosbulbin C | C19H22O7 | Furanoid norditerpenoid |

| Diosbulbin D | C19H20O7 | Furanoid norditerpenoid |

| Diosbulbin E | C19H22O5 | Furanoid norditerpenoid |

| Diosbulbin F | C19H20O5 | Furanoid norditerpenoid |

| This compound | C19H22O7 | Furanoid norditerpenoid of interest |

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from Dioscorea bulbifera tubers. These protocols are based on established methods for the analysis of similar compounds from plant matrices.

Extraction of Norditerpenoids

This protocol describes a general procedure for the extraction of a norditerpenoid-rich fraction from D. bulbifera tubers.

Materials and Reagents:

-

Dried and powdered tubers of Dioscorea bulbifera

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Ultrasonic bath

Procedure:

-

Maceration/Soxhlet Extraction:

-

A known quantity of dried, powdered D. bulbifera tuber material (e.g., 100 g) is macerated with methanol (e.g., 3 x 500 mL) at room temperature for 24 hours for each extraction.

-

Alternatively, Soxhlet extraction with methanol for 6-8 hours can be employed for more efficient extraction.

-

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

-

Liquid-Liquid Partitioning:

-

The crude methanolic extract is suspended in deionized water (e.g., 200 mL) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition with n-hexane (e.g., 3 x 200 mL) to remove non-polar compounds like fats and sterols.

-

The aqueous layer is then partitioned with ethyl acetate (e.g., 3 x 200 mL). The ethyl acetate fraction will contain the majority of the norditerpenoids, including this compound.

-

-

Final Concentration: The ethyl acetate fraction is collected and concentrated to dryness using a rotary evaporator to yield the norditerpenoid-rich extract.

Isolation and Purification of this compound

This protocol outlines the separation of individual norditerpenoids from the enriched extract using column chromatography.

Materials and Reagents:

-

Norditerpenoid-rich extract from D. bulbifera

-

Silica gel (for column chromatography, 70-230 mesh)

-

Sephadex LH-20

-

Solvent system (e.g., n-hexane-ethyl acetate gradient, chloroform-methanol gradient)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Vanillin-sulfuric acid spray reagent

Procedure:

-

Silica Gel Column Chromatography:

-

The norditerpenoid-rich extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient solvent system, starting with a non-polar mixture (e.g., 100% n-hexane) and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by TLC. TLC plates are developed in an appropriate solvent system (e.g., n-hexane:ethyl acetate, 1:1) and visualized under UV light (254 nm) and after spraying with vanillin-sulfuric acid reagent followed by heating.

-

-

Sephadex LH-20 Column Chromatography:

-

Fractions containing compounds with similar TLC profiles are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on their molecular size.

-

-

Preparative HPLC (Optional): For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase can be employed.

Quantification of this compound by HPLC-DAD/UPLC-MS

This protocol describes a method for the quantitative analysis of this compound in the extracted samples.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) or a UPLC system coupled with a Mass Spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient might be:

-

0-5 min: 10-30% Acetonitrile

-

5-20 min: 30-70% Acetonitrile

-

20-25 min: 70-100% Acetonitrile

-

25-30 min: 100% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The UV spectrum of this compound should be determined, but a wavelength around 210-230 nm is a reasonable starting point for detection of diterpenoids.

-

MS Parameters (for UPLC-MS): Electrospray ionization (ESI) in positive ion mode. The specific parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) should be optimized for this compound.

Procedure:

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol. A series of standard solutions are prepared by serial dilution to create a calibration curve.

-

Sample Preparation: A known weight of the norditerpenoid-rich extract is dissolved in a known volume of methanol and filtered through a 0.45 µm syringe filter before injection.

-

Analysis: The standard and sample solutions are injected into the HPLC/UPLC-MS system.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Dioscorea bulbifera.

Proposed Biosynthetic Pathway of Furanoid Norditerpenoids

The biosynthesis of furanoid norditerpenoids like this compound is believed to proceed through the methylerythritol phosphate (MEP) pathway to generate the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP). Subsequent cyclization and oxidative modifications, including the formation of the characteristic furan ring, lead to the final structures[6][7][8]. The following diagram illustrates a plausible biosynthetic pathway.

This technical guide provides a foundational understanding of the natural sources of this compound and the methodologies required for its study. Further research is needed to quantify the concentration of this compound in various Dioscorea bulbifera populations and to fully elucidate its biosynthetic pathway.

References

- 1. phytojournal.com [phytojournal.com]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. [Chemical constituents from tubers of Dioscorea bulbifera] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome p450-mediated metabolic activation of diosbulbin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of bioactive diterpenoids in the medicinal plant Vitex agnus‐castus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Diosbulbin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Diosbulbin G, a naturally occurring diterpenoid. Due to the limited availability of experimental data for this compound, this guide also includes information on closely related isomers and analogs, such as Diosbulbin B, C, and E, to provide a comparative context. The methodologies for determining these properties are detailed to assist in further research and drug development efforts.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a compound are crucial for its identification, purification, and formulation. While specific experimental data for this compound is scarce, the following table summarizes its predicted properties along with the experimentally determined properties of its isomers.

| Property | This compound (Predicted/Inferred) | Diosbulbin E (Experimental)[1] | Diosbulbin B (Experimental) | Diosbulbin C (Experimental) |

| Molecular Formula | C₁₉H₂₂O₆[1] | C₁₉H₂₂O₆[1] | C₁₉H₂₀O₆ | C₁₉H₂₂O₇ |

| Molecular Weight | 346.38 g/mol [1] | 346.38 g/mol [1] | 344.36 g/mol | 362.37 g/mol |

| Melting Point (°C) | Not available | 235 - 237[1] | Not available | Not available |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (inferred from related compounds)[2][3] | Not available | Soluble in DMSO | Predicted to have good water solubility[4][5] |

| CAS Number | Not available | 67567-14-0[1] | 20086-06-0[6] | 20086-07-1 |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For a compound with the proposed structure of this compound, a clerodane diterpenoid, the following spectral features would be anticipated.

A publication on Bafoudiosbulbins F and G provides detailed ¹H and ¹³C NMR data for Bafouthis compound (compound 2 in the study) in DMSO. The ¹H NMR spectrum shows characteristic signals for a β-substituted furan ring at δ 7.72 (1H, brs, H-16), 7.65 (1H, brs, H-15), and 6.55 (1H, brs, H-14). The ¹³C NMR spectrum displays signals for carbonyl groups and the furan moiety[7].

2.2. Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a related compound, Bafouthis compound, indicated the presence of a hydroxyl group (3500 cm⁻¹), carbonyl groups (1740 and 1730 cm⁻¹), and a furan moiety (872 cm⁻¹)[7]. The FT-IR spectra of Dioscorea bulbifera, the plant from which these compounds are isolated, show prominent peaks around 3433 cm⁻¹ (O-H stretching) and 2923 cm⁻¹ (C-H stretching)[8].

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be expected to confirm the molecular formula of this compound as C₁₉H₂₂O₆.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the physicochemical properties of natural products like this compound.

3.1. Determination of Melting Point

The melting point of a solid is a measure of its purity and can be used for identification. The capillary method is a standard technique.

-

Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure efficient and reproducible heat transfer.

-

Apparatus: A digital melting point apparatus (e.g., DigiMelt) or a Thiele tube can be used.

-

Procedure:

-

A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

3.2. Determination of Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Materials: The test compound (this compound), a selection of solvents of varying polarity (e.g., water, methanol, ethanol, DMSO, chloroform), a temperature-controlled shaker, and an analytical method for quantification (e.g., HPLC).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the solute in the clear filtrate is determined using a validated analytical method.

-

3.3. Spectroscopic Analysis

-

NMR Spectroscopy:

-

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish connectivities and assign all proton and carbon signals unambiguously.

-

-

FT-IR Spectroscopy:

-

A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a volatile solvent onto a salt plate.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct measurement of the solid sample.

-

The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (LC-MS/MS):

-

A solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via a liquid chromatography system.

-

Mass spectra are acquired in both positive and negative ion modes using a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap).

-

Fragmentation patterns are analyzed to aid in structural elucidation.

-

Signaling Pathways and Biological Activity

While the specific signaling pathways modulated by this compound have not been extensively studied, research on related diosbulbins provides valuable insights into their potential biological activities.

-

Diosbulbin B: Has been shown to activate the tumor-intrinsic PD-L1/NLRP3 signaling pathway, leading to pyroptotic cell death and increasing cisplatin sensitivity in gastric cancer[9]. It is also known to cause hepatotoxicity[10][11][12][13].

-

Diosbulbin C: Has been found to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells by inducing G0/G1 phase cell cycle arrest. Its potential targets include AKT, DHFR, and TYMS, suggesting an effect on the PI3K/AKT signaling pathway[4][5][14].

The structural similarities between these compounds suggest that this compound may also possess cytotoxic and anti-proliferative activities, potentially through modulation of similar signaling pathways. Further investigation is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Experimental Workflow for Investigating Biological Activity

Caption: A generalized workflow for the in vitro evaluation of the biological activity of this compound.

Signaling Pathway Hypothesis for Diosbulbin Compounds

Caption: Hypothesized and known signaling pathways affected by Diosbulbin compounds.

References

- 1. Diosbulbin E | C19H22O6 | CID 329253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diosbulbin J | CAS:1187951-06-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. Diosbulbin I | CAS:1187951-05-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CAS 20086-06-0 | Diosbulbin B [phytopurify.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Diosbulbin G

This technical guide provides a comprehensive overview of the spectroscopic data for Diosbulbin G, a clerodane diterpenoid isolated from Dioscorea bulbifera L. var sativa. The information is intended for researchers, scientists, and drug development professionals working with natural products.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data for this compound in DMSO-d₆

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 1 | 28.5 | 1.95, m; 1.35, m |

| 2 | 70.4 | 4.84, br t (4.8) |

| 3 | 34.5 | 2.30, m; 1.65, m |

| 4 | 40.2 | 3.46, dd (10.0, 4.5) |

| 5 | 45.1 | - |

| 6 | 77.9 | 5.05, d (3.5) |

| 7 | 36.8 | 2.15, m; 1.75, m |

| 8 | 74.7 | - |

| 9 | 52.1 | - |

| 10 | 48.2 | 2.60, d (10.0) |

| 11 | 25.8 | 2.45, m; 2.35, m |

| 12 | 71.9 | 5.50, t (8.5) |

| 13 | 125.1 | - |

| 14 | 108.2 | 6.55, br s |

| 15 | 140.1 | 7.65, br s |

| 16 | 143.5 | 7.72, br s |

| 17 | 171.9 | - |

| 18 | 172.6 | - |

| 19 | 176.9 | - |

| 20-CH₃ | 18.1 | 1.15, d (7.0) |

| OAc | 168.5, 20.8 | 2.05, s |

Data sourced from Teponno et al., 2008.

Table 2: Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Technique | Data |

| HRESIMS | Molecular Formula: C₂₃H₂₆O₁₀ |

| Calculated Mass: 462.1526 | |

| IR (KBr, cm⁻¹) | 3500 (hydroxyl), 1740, 1730 (carbonyls), 872 (furan moiety)[1] |

Experimental Protocols

The methodologies described below are based on the procedures reported for the isolation and characterization of Bafoudiosbulbins, including this compound[2].

2.1. Isolation of this compound

-

Extraction: The dried and pulverized bulbils of D. bulbifera L. var sativa were extracted twice with 80% methanol (MeOH) for 24 hours each time.

-

Fractionation: The resulting filtrate was concentrated under reduced pressure. The residue was suspended in water and partitioned with ethyl acetate (EtOAc).

-

Chromatography: The EtOAc soluble fraction was subjected to repeated column chromatography on silica gel to yield this compound.

2.2. Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 500 MHz for proton and 125 MHz for carbon, respectively. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in ppm (δ) and are referenced to the solvent signals.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker FTMS 4.7T BIOAPEXII spectrometer to determine the molecular formula[2].

-

Infrared Spectroscopy: The IR spectrum was obtained using a potassium bromide (KBr) disc method.

Bioactivity and Signaling Pathway

Clerodane diterpenoids from Dioscorea species have been reported to exhibit a range of biological activities, including hepatotoxicity. Related compounds, such as Diosbulbin D, have been shown to induce apoptosis in human liver cells. The diagram below illustrates a simplified intrinsic apoptosis signaling pathway that may be relevant to the biological activity of this compound.

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the isolation and characterization of this compound.

Caption: Workflow for the isolation and analysis of this compound.

References

Preliminary Studies on the Mechanism of Action of Diosbulbin G: A Literature Review

Initial investigations into the mechanism of action of Diosbulbin G have not yielded specific preliminary studies. Extensive searches for research detailing its signaling pathways, experimental protocols, and quantitative data have not provided information directly pertaining to this compound.

While the current body of scientific literature does not appear to cover the specific mechanisms of this compound, significant research is available for other members of the diosbulbin family, particularly Diosbulbin B and Diosbulbin C. These related compounds, extracted from Dioscorea bulbifera L., have been the subject of numerous studies exploring their cytotoxic and other pharmacological effects.

Should you be interested, a comprehensive technical guide on the preliminary mechanisms of action for Diosbulbin B and Diosbulbin C can be provided. This would include:

-

In-depth analysis of their known signaling pathways , such as the PD-L1/NLRP3 and PI3K/AKT pathways.

-

Detailed summaries of experimental methodologies used to assess their effects, including cell viability assays, apoptosis detection, and protein expression analysis.

-

Structured tables of quantitative data , such as IC50 values and the observed changes in key biomarkers.

-

Graphviz diagrams illustrating the elucidated signaling cascades and experimental workflows.

Please indicate if you would like to proceed with a detailed report on Diosbulbin B and Diosbulbin C.

A Technical Guide to the Potential Therapeutic Targets of Diosbulbin G: Insights from the Closely Related Diterpenoid, Diosbulbin C

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the therapeutic targets and mechanisms of action of Diosbulbin G is currently limited in publicly accessible scientific literature. This guide provides an in-depth analysis of the well-characterized therapeutic targets of the structurally similar compound, Diosbulbin C, to infer potential avenues of research and therapeutic application for this compound. The information presented herein for Diosbulbin C should be considered as a predictive model for this compound, pending further specific investigation.

Introduction to Diosbulbins

Diosbulbins are a class of clerodane diterpenoids isolated from the bulbils of Dioscorea bulbifera. While several members of this family, notably Diosbulbin B and C, have been investigated for their biological activities, specific data on this compound remains scarce. Structurally, these compounds share a common furan-containing diterpene lactone core, suggesting they may possess overlapping biological activities. This guide focuses on the anti-cancer properties of Diosbulbin C as a surrogate to postulate the potential therapeutic targets of this compound.

Potential Therapeutic Targets of Diosbulbin C in Non-Small Cell Lung Cancer (NSCLC)

Recent studies have identified Diosbulbin C as a promising anti-cancer agent, particularly in the context of non-small cell lung cancer (NSCLC). The primary mechanism of action appears to be the induction of G0/G1 phase cell cycle arrest and subsequent inhibition of cell proliferation[1][2][3]. Network pharmacology and experimental validation have pinpointed several key molecular targets.

Core Targets in NSCLC

Network pharmacology studies, cross-referencing predicted targets of Diosbulbin C with genes associated with NSCLC, have identified a core set of potential therapeutic targets[1]. Among these, three have been experimentally validated:

-

AKT1 (RAC-alpha serine/threonine-protein kinase): A key node in the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and growth.

-

DHFR (Dihydrofolate reductase): An enzyme essential for the synthesis of purines, pyrimidines, and several amino acids, making it a critical target for anti-cancer therapies.

-

TYMS (Thymidylate synthetase): A key enzyme in the de novo synthesis of pyrimidines, crucial for DNA replication and repair.

Downregulation of the expression and/or activation of these three proteins by Diosbulbin C is proposed as the central mechanism for its anti-proliferative effects in NSCLC[1][2][3].

Quantitative Data: In Vitro Efficacy of Diosbulbin C

The anti-proliferative activity of Diosbulbin C has been quantified in NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy and relative selectivity.

| Cell Line | Cell Type | IC50 (µM) | Citation |

| A549 | Human NSCLC | 100.2 | [1] |

| H1299 | Human NSCLC | 141.9 | [1] |

| HELF | Human Embryonic Lung Fibroblast (Normal) | 228.6 | [1] |

Signaling Pathways and Mechanisms of Action

The anti-cancer effect of Diosbulbin C is mediated through the modulation of key signaling pathways that control cell cycle progression.

PI3K/AKT Signaling Pathway

Diosbulbin C has been shown to downregulate the activation of AKT[1]. The PI3K/AKT pathway is a central regulator of cell proliferation and survival. By inhibiting this pathway, Diosbulbin C can effectively halt the cell cycle and prevent tumor growth.

Figure 1: Proposed inhibitory effect of Diosbulbin C on the AKT signaling pathway.

Cell Cycle Regulation

Experimental evidence indicates that Diosbulbin C induces G0/G1 phase cell cycle arrest in NSCLC cells[1][2][3]. This is achieved by downregulating the expression of key cell cycle proteins, including CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB[1].

Figure 2: Mechanism of Diosbulbin C-induced G0/G1 cell cycle arrest.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the therapeutic targets and mechanism of action of Diosbulbin C.

Cell Viability Assay (CCK-8)

-

Objective: To determine the cytotoxic effect of Diosbulbin C on NSCLC and normal lung cells.

-

Methodology:

-

A549, H1299, and HELF cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of Diosbulbin C for 48 hours.

-

10 µL of CCK-8 solution was added to each well and incubated for 2 hours.

-

The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

-

IC50 values were calculated from the dose-response curves[1].

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To investigate the effect of Diosbulbin C on cell cycle distribution.

-

Methodology:

-

A549 and H1299 cells were treated with different concentrations of Diosbulbin C for 48 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at 4°C.

-

Fixed cells were washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation for 30 minutes in the dark, the DNA content was analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) was determined[1].

-

Western Blot Analysis

-

Objective: To measure the expression levels of target proteins.

-

Methodology:

-

NSCLC cells were treated with Diosbulbin C for 48 hours.

-

Total protein was extracted using RIPA lysis buffer.

-

Protein concentration was determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against AKT, p-AKT, DHFR, TYMS, CDK4, CDK6, Cyclin D1, Cyclin E2, and p-RB.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an ECL detection system[1].

-

Figure 3: General workflow for Western Blot analysis.

Future Directions for this compound Research

The findings for Diosbulbin C provide a strong rationale for investigating the therapeutic potential of this compound. Future research should focus on:

-

Isolation and Purification: Establishing a robust method for the isolation and purification of this compound from Dioscorea bulbifera.

-

In Vitro Screening: Conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines to determine its IC50 values and identify sensitive cancer types.

-

Target Identification: Employing network pharmacology, proteomics, and other "omics" approaches to identify the specific molecular targets of this compound.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound through techniques such as Western blotting, qPCR, and cell cycle analysis.

-

In Vivo Efficacy and Toxicity: Evaluating the anti-tumor efficacy and potential toxicity of this compound in preclinical animal models.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is lacking, the detailed investigation of its close structural analog, Diosbulbin C, offers valuable insights into its potential anti-cancer activities. The downregulation of key proteins involved in cell proliferation and survival, such as AKT1, DHFR, and TYMS, represents a promising avenue for the therapeutic application of this compound. Further dedicated research is imperative to validate these potential targets and fully elucidate the pharmacological profile of this compound.

References

- 1. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Diosbulbin G: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosbulbin G is a member of the clerodane-type diterpenoid family of natural products isolated from the tubers of Dioscorea bulbifera, a plant used in traditional medicine for treating various ailments, including cancer and inflammatory conditions.[1][2] While several isomers, notably Diosbulbin B and C, have been the subject of extensive investigation for their cytotoxic and hepatotoxic properties, specific research on the in vitro biological activity of this compound is limited. This guide summarizes the available information on this compound and provides a comprehensive overview of the established activities of its closely related isomers as a predictive framework. Detailed experimental protocols and elucidated signaling pathways for these related compounds are presented to facilitate future research into this compound.

One identified related compound, Bafouthis compound, was found in extracts of Dioscorea bulbifera that exhibited analgesic and anti-inflammatory properties.[3] However, specific quantitative data on its in vitro activity remains scarce in the reviewed literature. In contrast, significant data exists for Diosbulbin C and Diosbulbin B, particularly concerning their anticancer activities.

Data Presentation: In Vitro Activities of Diosbulbins

The following tables summarize the quantitative data on the in vitro biological activities of Diosbulbin C and Diosbulbin B, which serve as valuable reference points for potential studies on this compound.

Table 1: In Vitro Anticancer Activity of Diosbulbin C in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Cell Type | Assay | Endpoint | IC50 Value (µM) | Reference |

| A549 | Human NSCLC | CCK-8 | Cell Viability | 100.2 | [4] |

| NCI-H1299 | Human NSCLC | CCK-8 | Cell Viability | 141.9 | [4] |

| HELF | Human Embryonic Lung Fibroblast | CCK-8 | Cell Viability | 228.6 | [4] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Effects of Diosbulbin B on L-02 Hepatocytes

| Cell Line | Treatment | Duration | Observed Effect | Reference |

| L-02 | Diosbulbin B (50, 100, 200 µM) | 48 h | Dose-dependent decrease in cell viability. | [5] |

| L-02 | Diosbulbin B (100 µM) | 48 h | Increased activity of Caspase-3 and Caspase-9. | |

| L-02 | Diosbulbin B (100 µM) | 48 h | Upregulation of Bax/Bcl-2 ratio. | |

| L-02 | Diosbulbin B | Not Specified | Increased intracellular Reactive Oxygen Species (ROS). | [6] |

| L-02 | Diosbulbin B | Not Specified | Decreased mitochondrial membrane potential. | [6] |

Signaling Pathways and Mechanisms of Action

Based on studies of its isomers, the biological activity of this compound may involve the modulation of key cellular signaling pathways related to cell cycle regulation and apoptosis.

Diosbulbin C-Induced Cell Cycle Arrest

Diosbulbin C has been shown to induce G0/G1 phase cell cycle arrest in NSCLC cells.[4][7] This is potentially mediated through the downregulation of the AKT signaling pathway, which in turn affects the expression of key cell cycle proteins like CDK4, CDK6, Cyclin D1, and Cyclin E2.[4]

Diosbulbin B-Induced Mitochondrial Apoptosis

Diosbulbin B induces mitochondria-dependent apoptosis in hepatocytes, a process initiated by the accumulation of intracellular Reactive Oxygen Species (ROS).[6] This leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of the caspase cascade.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro biological activity. The following are standard protocols used in the study of diosbulbins.

Cell Viability Assay (CCK-8/MTT)

This assay determines the cytotoxic effect of a compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., A549, H1299) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only). Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 1-4 hours. If using MTT, subsequently add 150 µL of DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.[4]

-

Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.[4]

-

Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-AKT, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 6. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Toxicological Profile of Diosbulbin G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosbulbin G, a furanoid diterpene lactone and a major constituent of Dioscorea bulbifera, has garnered attention for its potential therapeutic applications. However, its clinical utility is significantly hampered by a distinct toxicological profile, primarily characterized by severe hepatotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's toxicology, with a focus on its metabolic activation, mechanisms of cellular injury, and the signaling pathways implicated in its adverse effects. Quantitative toxicological data from in vivo and in vitro studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Dioscorea bulbifera, commonly known as the air potato, has a long history of use in traditional medicine for treating various ailments. This compound is one of the primary bioactive compounds isolated from this plant. Despite its promising pharmacological activities, numerous studies and clinical reports have highlighted the potential for severe liver injury associated with the consumption of Dioscorea bulbifera and its isolated constituents.[1][2][3] This document aims to provide a detailed technical resource on the toxicological properties of this compound to inform safer therapeutic strategies and guide future research.

Toxicological Data

The toxicity of this compound has been evaluated in both animal models and cell-based assays. The primary organ of toxicity is the liver, although pulmonary toxicity has also been reported.

In Vivo Toxicity Data

Animal studies, predominantly in mice, have been instrumental in characterizing the hepatotoxicity of this compound. Key findings are summarized in the table below.

| Animal Model | Dose | Duration | Key Findings | Reference |

| Male ICR Mice | 16, 32, 64 mg/kg/day (oral) | 12 consecutive days | Dose-dependent increase in serum ALT, AST, and ALP levels. Histopathological evidence of hepatocyte swelling and necrosis. Increased hepatic malondialdehyde (MDA) and decreased glutathione (GSH) and antioxidant enzyme activities (GPx, GST, SOD, CAT). | [4] |

| Male C57BL/6 Mice | 10, 30, 60 mg/kg/day (oral) | 28 days | Dose-dependent increase in liver weight and serum ALT levels. Histopathological changes in the liver. Alterations in fatty acid and glucose metabolism, and bile acid synthesis. | [5] |

| Male ICR Mice | 10, 30, 60 mg/kg/day (oral) | 28 days | Dose-dependent increase in lung weight and serum LDH levels. Bronchial epithelial hyperplasia in the lungs at the highest dose. | [6] |

In Vitro Cytotoxicity Data

The cytotoxic effects of this compound have been investigated in various cell lines, primarily human normal liver cells (L-02) and human hepatoma cells (HepG2).

| Cell Line | Concentration | Duration | Key Findings | Reference |

| L-02 (Human normal liver cells) | 50, 100, 200 µM | 48 hours | Dose-dependent decrease in cell viability. Increased release of ALT, AST, and LDH. Increased intracellular ROS and MDA levels. Decreased SOD activity. Induction of apoptosis and autophagy. | [1][7] |

| HepG2 (Human hepatoma cells) | 7 - 250 µg/mL | 48 hours | Significant dose-dependent cytotoxicity. | [8] |

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its metabolic activation into a reactive intermediate, which subsequently induces cellular damage through multiple mechanisms.

Metabolic Activation

The furan ring of this compound is susceptible to metabolic oxidation by cytochrome P450 enzymes, particularly CYP3A4.[9] This process generates a highly reactive cis-enedial intermediate. This electrophilic metabolite can readily form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.[3][9]

Metabolic activation of this compound.

Oxidative Stress

The reactive metabolite of this compound can deplete cellular antioxidant defenses, such as glutathione (GSH), and increase the production of reactive oxygen species (ROS).[4] This imbalance leads to oxidative stress, causing damage to lipids, proteins, and DNA, and contributing to cellular injury.

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound-induced toxicity. Exposure to this compound leads to a decrease in mitochondrial membrane potential (MMP), impaired ATP production, and opening of the mitochondrial permeability transition pore (mPTP).[1][7] These events are critical triggers for the intrinsic pathway of apoptosis.

Apoptosis

This compound induces apoptosis, or programmed cell death, in hepatocytes.[1] The process is mediated by the intrinsic (mitochondrial) pathway, characterized by the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspase-9 and caspase-3.[10]

Autophagy

Autophagy, a cellular process of self-digestion of damaged organelles, is also activated in response to this compound treatment.[1] While autophagy can initially serve as a protective mechanism to remove damaged mitochondria, excessive or prolonged autophagy can contribute to cell death. There is a complex interplay and crosstalk between autophagy and apoptosis in determining the ultimate fate of the cell.[10][11][12][13]

Signaling Pathways in this compound Toxicity

Several signaling pathways are implicated in the toxic effects of this compound. Understanding these pathways is crucial for identifying potential therapeutic targets to mitigate its toxicity.

Intrinsic Apoptosis Pathway

This compound-induced mitochondrial dysfunction is a key initiator of the intrinsic apoptosis pathway.

This compound-induced intrinsic apoptosis pathway.

NLRP3 Inflammasome Pathway

Recent studies suggest the involvement of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome in this compound-mediated cellular responses, particularly in the context of cancer cells.[14] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and can lead to a form of inflammatory cell death called pyroptosis.

This compound and the NLRP3 inflammasome pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the toxicological assessment of this compound.

In Vivo Toxicity Study in Mice

Objective: To evaluate the systemic toxicity of this compound in a murine model.

Protocol:

-

Animal Model: Male ICR or C57BL/6 mice (6-8 weeks old) are commonly used.[4][6]

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to standard chow and water.[6]

-

Grouping and Dosing:

-

Divide mice into a control group and at least three treatment groups (e.g., 10, 30, and 60 mg/kg or 16, 32, and 64 mg/kg of this compound).[4][6]

-

Prepare this compound suspension in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose or 5% polyethylene glycol 400 in saline).[6][15]

-

Administer this compound or vehicle orally (by gavage) once daily for the specified duration (e.g., 12 or 28 days).[4][6]

-

-

Sample Collection:

-

At the end of the treatment period, collect blood samples via retro-orbital bleeding or cardiac puncture for serum biochemical analysis.

-

Euthanize the animals and harvest organs (liver, lungs, etc.) for histopathological examination and biochemical assays.[6]

-

-

Biochemical Analysis:

-

Measure serum levels of liver injury markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using commercially available kits.

-

-

Histopathological Examination:

-

Fix organ tissues in 10% neutral buffered formalin.

-

Process the tissues, embed in paraffin, and section at 4-5 µm thickness.

-

Stain sections with Hematoxylin and Eosin (H&E) and examine under a light microscope for pathological changes.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Protocol:

-

Cell Culture:

-

Seed cells (e.g., L-02 or HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 µM) dissolved in culture medium for a specific duration (e.g., 24, 48, 72 hours).[7] Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the level of intracellular ROS production induced by this compound.

Protocol (using DCFH-DA probe):

-

Cell Culture and Treatment:

-

Seed cells in a 96-well black plate or on coverslips and treat with this compound as described for the cytotoxicity assay.

-

-

Probe Loading:

-

Washing:

-

Wash the cells twice with PBS to remove excess probe.[18]

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

-

Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To evaluate the effect of this compound on mitochondrial integrity.

Protocol (using JC-1 probe):

-

Cell Culture and Treatment:

-

Culture and treat cells with this compound as described previously.

-

-

JC-1 Staining:

-

Washing:

-

Wash the cells with PBS or assay buffer.

-

-

Analysis:

-

Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.

-

In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence (~529 nm).

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.

-

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of key proteins involved in apoptosis.

Protocol:

-

Protein Extraction:

-

After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

UPLC-MS/MS Analysis of this compound

Objective: To quantify the concentration of this compound in biological samples.

Protocol:

-

Sample Preparation:

-

For plasma or tissue homogenates, perform protein precipitation with an organic solvent (e.g., acetonitrile or methanol).[6]

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

-

Chromatographic Separation:

-

Use a UPLC system with a C18 column (e.g., ACQUITY BEH C18, 1.7 µm, 2.1 × 50 mm).[6]

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

-

A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-60% B; 5-8 min, 60-100% B.[6]

-

-

Mass Spectrometric Detection:

-

Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for this compound in multiple reaction monitoring (MRM) mode for quantification.

-

Conclusion

The toxicological profile of this compound is a significant consideration for its potential therapeutic development. The primary toxicity is hepatotoxicity, driven by metabolic activation to a reactive intermediate that induces oxidative stress, mitochondrial dysfunction, and apoptosis. A thorough understanding of these mechanisms and the involved signaling pathways is essential for designing strategies to mitigate its adverse effects, such as co-administration with inhibitors of CYP3A4 or antioxidants. The experimental protocols provided in this guide serve as a foundation for researchers to further investigate the toxicology of this compound and to develop safer and more effective therapeutic applications.

References

- 1. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diosbulbin B: An important component responsible for hepatotoxicity and protein covalent binding induced by Dioscorea bulbifera L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diosbulbin B-induced liver injury in mice and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metabonomic approaches investigate diosbulbin B-induced pulmonary toxicity and elucidate its underling mechanism in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 8. ajol.info [ajol.info]

- 9. researchgate.net [researchgate.net]

- 10. Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crosstalk between autophagy and apoptosis: Mechanisms and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crosstalk of Autophagy and Apoptosis [mdpi.com]

- 14. Low-dose Diosbulbin-B (DB) activates tumor-intrinsic PD-L1/NLRP3 signaling pathway mediated pyroptotic cell death to increase cisplatin-sensitivity in gastric cancer (GC) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. ROS Assay Kit -Highly Sensitive DCFH-DA- R252 manual | DOJINDO [dojindo.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. 101.200.202.226 [101.200.202.226]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Ethnobotanical Landscape of Diosbulbin G: A Technical Guide for Researchers

An in-depth exploration of the traditional uses of plants containing Diosbulbin G, their phytochemical context, and the scientific methodologies applied to unveil their therapeutic potential.

Introduction: The Ethnobotanical Significance of Dioscorea

The genus Dioscorea, encompassing over 600 species of flowering plants commonly known as yams, holds a prominent place in traditional medicine systems across Asia, Africa, and the Americas[1]. For centuries, the tubers and bulbils of these plants have been a cornerstone of indigenous healthcare, utilized for a wide spectrum of ailments. Dioscorea bulbifera, or the "air potato," is a particularly noteworthy species, recognized in traditional Chinese, West African, and Indian medicine for its diverse therapeutic applications[1]. It is within this plant that this compound, a norditerpenoid, is found alongside a suite of other structurally related compounds known as diosbulbins.

While specific ethnobotanical claims for this compound are not distinctly documented, the traditional uses of Dioscorea bulbifera provide a critical framework for understanding its potential pharmacological activities. The plant's historical applications point towards a rich chemical diversity, with compounds like diosbulbins, dioscorine, and diosgenin being responsible for its biological effects[1]. This guide will delve into the ethnobotanical uses of Dioscorea bulbifera, and by extension, plants containing this compound, and will further explore the scientific methodologies used to investigate the biological activities of the broader class of diosbulbins, offering a roadmap for future research into this compound itself.

Ethnobotanical Uses of Dioscorea bulbifera

The tubers and bulbils of Dioscorea bulbifera are the primary parts used in traditional medicine. Their applications are diverse and vary geographically, reflecting a long history of human interaction with this plant.

| Traditional Use | Plant Part Used | Geographical Region | Therapeutic Application |

| Anti-cancer | Tubers, Bulbils | China, West Africa, India | Treatment of various cancers[1][2]. |

| Anti-inflammatory | Tubers, Bulbils | Asia, Africa | Management of arthritis and other inflammatory conditions[1]. |

| Antidiabetic | Tubers | Traditional Formulations | To lower blood sugar levels[1]. |

| Skin Diseases | Leaves, Tubers | Traditional Formulations | Topical application for skin infections[1]. |

| Digestive Ailments | Tubers | Traditional Formulations | Treatment of diarrhea and dysentery[1]. |

| Respiratory Conditions | Tubers | Traditional Formulations | To treat cough and asthma[1]. |

| Wound Healing | Tubers, Bulbils | Traditional Formulations | To promote the healing of wounds and burns[1]. |

It is crucial to note that while these uses are well-documented in ethnobotanical literature, they are attributed to the plant as a whole or its crude extracts. The specific contribution of this compound to these effects is an area that requires dedicated scientific investigation.

Scientific Investigations of Diosbulbins: A Focus on Methodology

Scientific exploration of the diosbulbins has largely focused on Diosbulbin B, C, and D, providing valuable insights into the potential activities of this compound. The methodologies employed in these studies are rigorous and can be adapted for the investigation of this compound.

Isolation and Quantification

The initial step in studying a specific phytochemical is its isolation and quantification from the plant source.

Experimental Protocol: Isolation and Quantification of Diosbulbins from Dioscorea bulbifera

-

Extraction: Powdered tubers of Dioscorea bulbifera are typically extracted with a solvent such as ethanol[3].

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their chemical properties.

-

Chromatography: The fractions are further purified using column chromatography techniques, such as silica gel chromatography and Sephadex LH-20, to isolate individual compounds[4].

-

Identification and Quantification: High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of specific diosbulbins, including the potential for quantifying this compound[5][6][7]. The structure of the isolated compound is confirmed using spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[4].

Assessment of Biological Activity

A variety of in vitro and in vivo assays are used to determine the pharmacological effects of isolated diosbulbins.

The traditional use of Dioscorea bulbifera in cancer treatment has prompted extensive research into the anticancer properties of its constituents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., non-small cell lung cancer lines A549 and NCI-H1299 for Diosbulbin C) are cultured in a suitable medium[8].

-

Treatment: The cells are treated with varying concentrations of the isolated diosbulbin for a specified period (e.g., 48 hours)[8].

-

MTT Assay: The viability of the cells is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells[9].

-

IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated to quantify its cytotoxic potency[8].

Quantitative Data: Cytotoxicity of Diosbulbins

| Compound | Cell Line | IC50 Value | Reference |

| Diosbulbin C | A549 (Lung Cancer) | 100.2 µM | [8] |

| Diosbulbin C | NCI-H1299 (Lung Cancer) | 141.9 µM | [8] |

| Diosbulbin D | L-02 (Normal Liver) | Induces cytotoxicity at 10-80 µM | [10] |

The anti-inflammatory properties of Dioscorea bulbifera extracts have been scientifically validated, with studies pointing to the inhibition of inflammatory mediators.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide (NO)[11][12].

-

Treatment: The cells are co-treated with the isolated diosbulbin at various concentrations.

-

NO Quantification: The amount of NO produced is measured using the Griess reagent.

-

IC50 Determination: The concentration of the compound that inhibits 50% of NO production is calculated.

Quantitative Data: Anti-inflammatory Activity of Compounds from D. bulbifera

| Compound | Assay | IC50 Value | Reference |

| Kaempferol | NO Inhibition | 46.6 µM | [12] |

| Quercetin | NO Inhibition | 56.2 µM | [12] |

Signaling Pathways Modulated by Diosbulbins

Understanding the molecular mechanisms by which diosbulbins exert their effects is crucial for drug development. Studies on Diosbulbin C have identified key signaling pathways involved in its anticancer activity.

Cell Cycle Arrest

Diosbulbin C has been shown to inhibit the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest at the G0/G1 phase[8]. This is a common mechanism for anticancer agents, as it prevents cancer cells from dividing and multiplying.

Workflow for Investigating Cell Cycle Arrest

Caption: Experimental workflow for cell cycle analysis.

Modulation of Key Signaling Proteins

Further investigation into the mechanism of Diosbulbin C-induced cell cycle arrest has revealed its ability to downregulate the expression and activation of several key proteins involved in cell proliferation and survival.

Signaling Pathway of Diosbulbin C in NSCLC

Caption: Diosbulbin C signaling in NSCLC.

Toxicity Considerations

An important aspect of studying natural products for therapeutic use is the evaluation of their toxicity. Several studies have highlighted the potential for hepatotoxicity (liver damage) with the use of Dioscorea bulbifera extracts and isolated diosbulbins, particularly Diosbulbin B and D[1][10]. This underscores the critical need for thorough toxicological evaluation of this compound before it can be considered for any therapeutic application.

Experimental Protocol: In Vivo Toxicity Study

-

Animal Model: Mice or rats are typically used as the animal model.

-

Dosing: The animals are administered varying doses of the compound over a specific period.

-

Monitoring: The animals are monitored for any signs of toxicity, and blood samples are collected to analyze liver function markers (e.g., ALT, AST)[1].

-

Histopathology: At the end of the study, organs are harvested for histopathological examination to assess any tissue damage.

Conclusion and Future Directions

The ethnobotanical history of Dioscorea bulbifera provides a strong foundation for the scientific investigation of its constituent compounds, including this compound. While research on this compound is still in its nascent stages, the established methodologies for studying other diosbulbins offer a clear path forward. Future research should prioritize the following:

-

Isolation and Characterization: Efficient methods for the isolation and purification of this compound are needed to obtain sufficient quantities for comprehensive biological testing.

-

Quantitative Biological Evaluation: A systematic evaluation of the anticancer, anti-inflammatory, and other biological activities of this compound is required, including the determination of IC50 values against a panel of relevant cell lines.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential.

-

Toxicological Profiling: A thorough assessment of the toxicity of this compound, with a particular focus on hepatotoxicity, is essential for ensuring its safety.

By leveraging the rich traditional knowledge and applying modern scientific techniques, the therapeutic potential of this compound can be fully explored, potentially leading to the development of novel drug candidates for a range of diseases.

References

- 1. Frontiers | Diosbulbin B-Induced Mitochondria-Dependent Apoptosis in L-02 Hepatocytes is Regulated by Reactive Oxygen Species-Mediated Autophagy [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmajournal.net [pharmajournal.net]

- 4. [Chemical constituents from tubers of Dioscorea bulbifera] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. irdash.must.ac.ug [irdash.must.ac.ug]

- 7. ir.must.ac.ug [ir.must.ac.ug]

- 8. Diosbulbin C, a novel active ingredient in Dioscorea bulbifera L. extract, inhibits lung cancer cell proliferation by inducing G0/G1 phase cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analgesic and Anti-Inflammatory Properties of Extracts from the Bulbils of Dioscorea bulbifera L. var sativa (Dioscoreaceae) in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils | PLOS One [journals.plos.org]

- 12. Anti-inflammatory, wound healing and antioxidant potential of compounds from Dioscorea bulbifera L. bulbils - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Diterpenoid Lactones from Dioscorea Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of diterpenoid lactones isolated from Dioscorea species, with a focus on their classification, isolation, structural elucidation, and biological activities. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Dioscorea, commonly known as yam, comprises over 600 species and is a significant source of various bioactive secondary metabolites.[1] While renowned for their steroidal saponins like diosgenin, Dioscorea species also produce a class of structurally diverse and biologically active compounds known as diterpenoid lactones.[1][2] These compounds, particularly the clerodane and norclerodane types, have garnered considerable interest due to their wide range of pharmacological effects, including cytotoxic, anti-inflammatory, and unfortunately, hepatotoxic properties.[3][4] Notably, species such as Dioscorea bulbifera are a rich source of these compounds, often referred to as diosbulbins.[1] This guide aims to consolidate the current knowledge on these diterpenoid lactones, presenting key data and methodologies to facilitate further research and development.

Classification and Chemical Structures

Diterpenoid lactones from Dioscorea are primarily classified into two main skeletal types:

-

Clerodane Diterpenoids: These compounds possess a bicyclic decalin core with a side chain at the C-9 position. The lactone functionality is a common feature, often forming a furan or a lactone ring.

-

Norclerodane Diterpenoids: This class is characterized by the loss of one or more carbon atoms from the typical clerodane skeleton, most commonly at the C-19 position. The diosbulbins are a prominent example of this subclass.

The structural diversity within these classes is vast, arising from variations in stereochemistry, oxidation patterns, and the nature of the lactone rings.

Isolation and Structural Elucidation of Diterpenoid Lactones

The extraction and purification of diterpenoid lactones from Dioscorea species is a multi-step process that requires careful execution to ensure the integrity and purity of the isolated compounds. Following isolation, a combination of spectroscopic techniques is employed for structural elucidation.

General Experimental Workflow for Isolation

The isolation of diterpenoid lactones from Dioscorea species, such as the bulbils of D. bulbifera, typically follows a systematic chromatographic process. The workflow is designed to separate compounds based on their polarity.

Caption: General workflow for the isolation of diterpenoid lactones.

Detailed Experimental Protocols

-

Plant Material Preparation: Air-dried and powdered bulbils of Dioscorea bulbifera (e.g., 2.1 kg) are used as the starting material.[5]

-

Extraction: The powdered material is subjected to extraction with a suitable solvent, such as acetone, at room temperature.[5] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their solubility.

-

Column Chromatography: The ethyl acetate fraction, often found to be rich in diterpenoid lactones, is subjected to multiple rounds of column chromatography.

-